

Non-toxic properties of Bismuth octanoate

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Compound of Interest

Compound Name: *Bismuth;octanoate*

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An In-depth Technical Guide on the Non-toxic Properties of Bismuth Octanoate

Introduction

Bismuth octanoate, a bismuth carboxylate, has garnered significant attention in various industrial applications, primarily as a catalyst in the production of polyurethanes, a drying agent in coatings, and an additive in lubricants.^{[1][2]} Its adoption is largely driven by a favorable toxicological profile compared to traditional heavy-metal catalysts, such as those based on lead, mercury, or organotin compounds.^[3] Bismuth itself is often referred to as a "green" heavy metal, exhibiting significantly lower toxicity than its counterparts in the periodic table like lead or antimony.^[4] This reputation is largely attributed to the low solubility of most bismuth compounds in biological fluids, which limits their bioavailability.^[5]

This technical guide provides a comprehensive overview of the non-toxic properties of Bismuth octanoate, targeted at researchers, scientists, and drug development professionals. It consolidates available toxicological data, outlines relevant experimental methodologies, and illustrates key concepts and pathways. While generally considered safe for its intended industrial uses, it is crucial to note that "non-toxic" is a relative term. Safety data sheets indicate some potential hazards, such as skin and eye irritation, and it is not entirely devoid of biological effects under high-dose or chronic exposure scenarios.^{[6][7]} This document aims to present a nuanced and data-driven perspective on its safety profile.

Toxicological Profile

The toxicological assessment of Bismuth octanoate relies on a combination of direct studies on the substance (often as part of a solvent-based formulation) and read-across data from related

bismuth compounds and octanoic/neodecanoic acids, as seen in regulatory dossiers.[\[8\]](#)

Acute Toxicity

Bismuth octanoate exhibits low acute toxicity via oral and dermal routes of exposure. The median lethal dose (LD50) values are consistently high, indicating that a large quantity of the substance is required to cause mortality.

Table 1: Acute Toxicity Data for Bismuth Octanoate and Related Formulations

Species	Exposure Route	LD50 Value	Reference(s)
Rat	Oral	> 5000 mg/kg	[6]
Rat	Oral	6470 mg/kg	[9]
Rat	Dermal	> 2000 mg/kg (24 Hours)	[6]

| Rabbit | Dermal | > 2000 mg/kg (24 Hours) |[\[6\]](#) |

Irritation and Sensitization

Safety Data Sheets (SDS) for formulations containing Bismuth octanoate consistently list skin and eye irritation as primary hazards.

- Skin Corrosion/Irritation: Causes skin irritation, which may manifest as redness and pain.[\[6\]](#)
[\[7\]](#)
- Serious Eye Damage/Eye Irritation: Can cause serious eye damage, with symptoms including stinging, tearing, redness, swelling, and blurred vision. Permanent eye damage is a potential risk.[\[6\]](#)
[\[7\]](#)
- Skin Sensitization: The substance is not expected to cause skin sensitization.[\[6\]](#)

Repeated Dose Toxicity

Data from repeated dose toxicity studies on analogous bismuth compounds provide insight into the potential long-term effects. The European Chemicals Agency (ECHA) registration dossier

for bismuth (3+) neodecanoate, a structurally similar compound, utilizes a read-across approach. The No-Observed-Adverse-Effect Level (NOAEL) was determined from studies on bismuth ions and related fatty acids. These studies showed that oral administration was well-tolerated at high doses, with observed effects at the highest dose levels (e.g., changes in organ weight) considered adaptive rather than adverse.[8]

Table 2: Repeated Dose Toxicity Data (via Read-Across)

Substance Moiety	Study Duration	Species	NOAEL	Endpoint	Reference(s)
Bismuth Ions	28-day	Rat	1000 mg/kg/day	Systemic Toxicity	[8]
Bismuth Ions	90-day	Rat	714.7 mg/kg bw/day	Systemic Toxicity	[8]

| Neodecanoic Acid | - | - | 75 mg/kg bw/day | Reproductive Toxicity|[8] |

Genotoxicity and Carcinogenicity

Current data on Bismuth octanoate is limited but suggests a lack of genotoxic or carcinogenic potential.

- Germ Cell Mutagenicity: No data is available to indicate that the product or its components (at >0.1%) are mutagenic or genotoxic.[6]
- Carcinogenicity: It is not classifiable as to its carcinogenicity to humans by major regulatory bodies like IARC or NTP.[6][10]

Reproductive Toxicity

Some formulations of Bismuth octanoate carry a warning for potential reproductive toxicity ("Suspected of damaging fertility or the unborn child").[6][11] This is often based on the classification of components within the formulation or read-across data from related substances. The ECHA dossier for a related compound notes a NOAEL for reproductive toxicity of 75 mg/kg bw/day based on neodecanoic acid.[8]

Environmental Profile

Bismuth octanoate is considered to have a more favorable environmental profile than many metal-based catalysts it replaces.

- Biodegradability: It is reported to be biodegradable under aerobic conditions.
- Aquatic Toxicity: Studies on related bismuth salts (e.g., bismuth subnitrate) show a very low potential for toxicity to aquatic organisms, with acute effect concentrations (LC50, EC50) for fish, daphnia, and algae being above 100 mg/L.[\[12\]](#) This low toxicity is partly due to its low water solubility and tendency to form insoluble salts in the environment.[\[11\]](#)[\[12\]](#)

Table 3: Aquatic Toxicity Data (via Read-Across from Bismuth Subnitrate)

Trophic Level	Species	Endpoint	Value	Reference(s)
Fish	<i>Danio rerio</i>	96h LC50	> 100 mg/L	[12]
Invertebrates	<i>Daphnia magna</i>	48h EC50	> 100 mg/L	[12]

| Algae | *P. subcapitata* | 72h EC50 | > 100 mg/L |[\[12\]](#) |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of toxicological properties. Below are representative protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is based on the protocol used for evaluating the cytotoxicity of other bismuth compounds.[\[13\]](#)

Objective: To determine the concentration of Bismuth octanoate that reduces the viability of a cultured cell line by 50% (IC50).

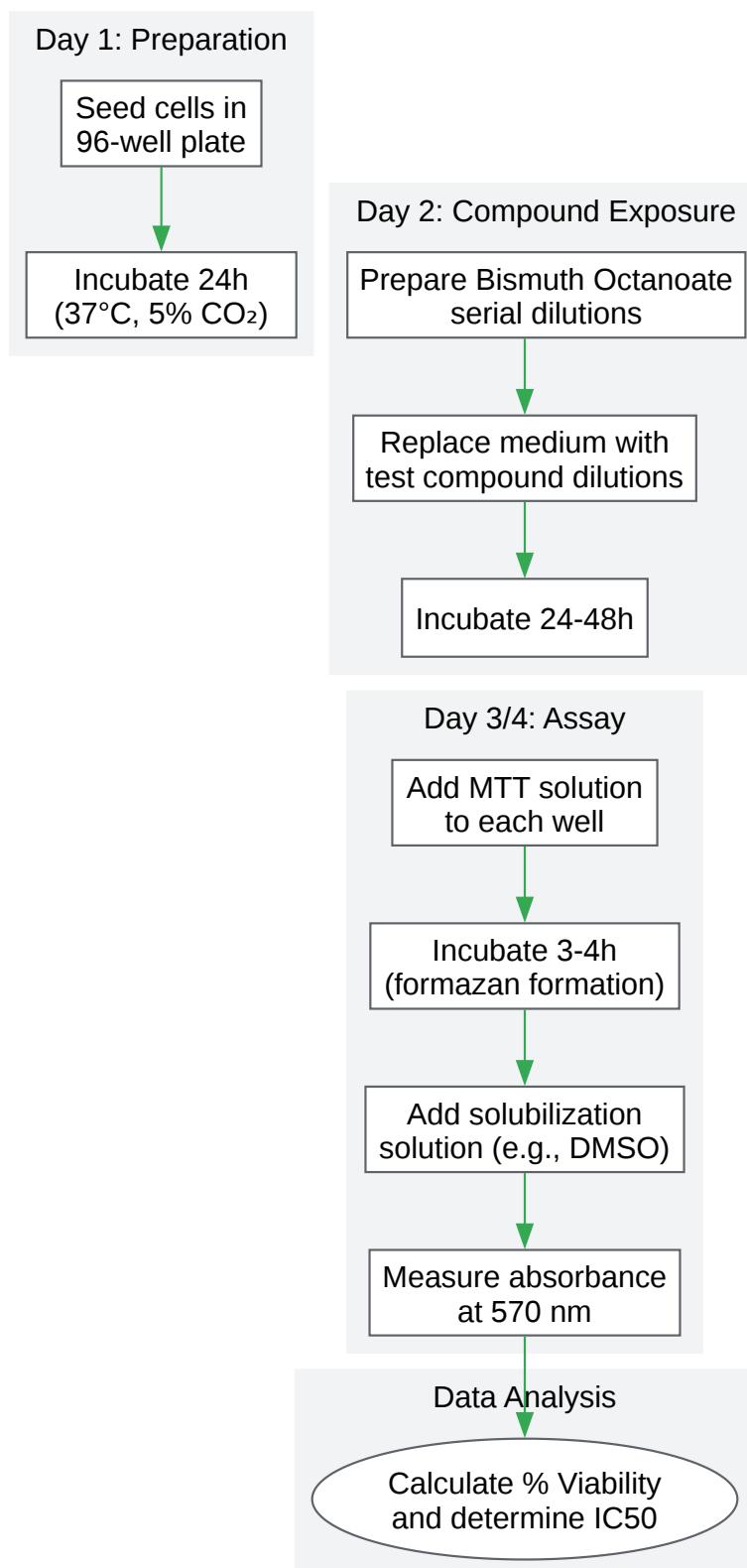
Materials:

- Mammalian cell line (e.g., BALB/c 3T3, HaCaT)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Bismuth octanoate stock solution (dissolved in a suitable solvent like DMSO)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microtiter plates
- Microplate reader

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Exposure: Prepare serial dilutions of Bismuth octanoate in a culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 μL of the medium containing various concentrations of the test compound. Include wells with medium only (blank) and cells with solvent only (vehicle control).
- Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
- MTT Addition: Remove the medium containing the compound and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
- Solubilization: After incubation, carefully remove the MTT-containing medium and add 100 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

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Workflow for an in vitro cytotoxicity MTT assay.

Protocol 2: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425. It is an efficient method for determining the LD50 with a minimal number of animals.

Objective: To determine the acute oral LD50 of Bismuth octanoate in a rodent model.

Materials:

- Healthy, young adult rats (e.g., Wistar strain), typically females.
- Bismuth octanoate.
- Vehicle for administration (e.g., corn oil).
- Oral gavage needles.
- Animal caging and husbandry supplies.

Methodology:

- **Animal Acclimatization:** Acclimate animals to laboratory conditions for at least 5 days before the study.
- **Dosing Preparation:** Prepare the dose formulation of Bismuth octanoate in the selected vehicle.
- **Limit Test (Optional):** Start with a limit test by dosing a single animal at a high dose level (e.g., 2000 or 5000 mg/kg). If this animal survives, the LD50 is considered to be greater than this dose, and further testing may be unnecessary if the goal is hazard classification.
- **Main Test (Sequential Dosing):**
 - Dose a single animal by oral gavage.
 - Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first few hours post-dosing.

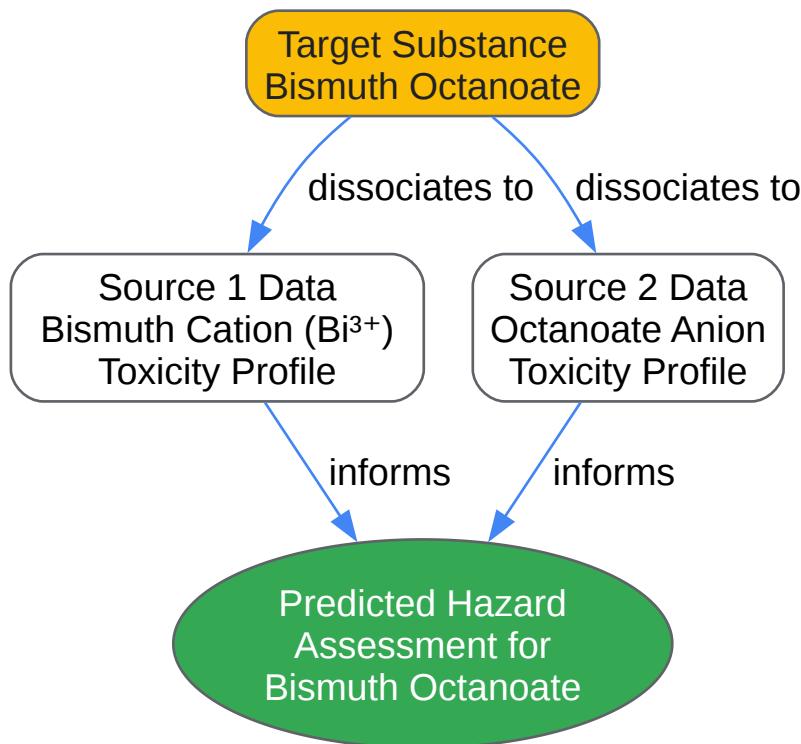
- If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).
- If the animal dies, the next animal is dosed at a lower dose level.
- This sequential process continues until one of the stopping criteria is met (e.g., 4 animals have been tested following a reversal of the outcome).
- Observations: Record clinical signs, body weight changes, and any instances of mortality daily.
- Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
- Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD50 and its confidence intervals based on the sequence of outcomes (survival or death).

Toxicological Assessment and Mechanistic Insights

Read-Across Assessment Strategy

For many specialty chemicals, a full suite of toxicological tests may not be available.

Regulatory agencies often accept a "read-across" approach, where data from a well-studied source chemical is used to predict the properties of a similar target chemical. In the case of Bismuth octanoate, its toxicity can be inferred from data on its constituent moieties: the bismuth cation (Bi^{3+}) and the octanoate anion. This approach assumes that the substance dissociates in biological systems and that the toxicity is driven by its components.



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Logical framework for a read-across toxicological assessment.

Potential Mechanisms of Action

While Bismuth octanoate itself has not been extensively studied for its molecular mechanisms of toxicity, research on other bismuth compounds, particularly nanoparticles, points towards the induction of oxidative stress as a key event at high concentrations.[13]

- Oxidative Stress: Bismuth nanoparticles have been shown to deplete intracellular levels of glutathione (GSH), a critical antioxidant. This suggests an increase in reactive oxygen species (ROS), leading to cellular damage.[13]
- Apoptosis: Exposure to certain bismuth compounds can trigger programmed cell death, or apoptosis. Studies have observed late-stage apoptosis in cells treated with bismuth oxybromide and bismuth nanoparticles, indicating it as a potential cell death pathway.[5][13]

It is important to emphasize that these effects were observed with different forms of bismuth and at concentrations far exceeding those expected in typical industrial exposure scenarios for Bismuth octanoate.

Conclusion

Bismuth octanoate presents a compelling case as a low-toxicity alternative to traditional heavy metal catalysts in industrial applications. The available data from acute toxicity studies, supported by read-across information from related compounds, confirms a low potential for acute systemic toxicity. Its primary hazards are related to direct contact, causing skin and eye irritation. While a warning for reproductive toxicity exists on some safety data sheets, the overall toxicological profile is significantly more favorable than that of organotin, lead, or mercury compounds.

For professionals in research and drug development, Bismuth octanoate can be considered a material with a good safety profile for its intended uses. However, standard industrial hygiene practices, including the use of personal protective equipment to prevent skin and eye contact, remain essential. The data suggests that systemic toxicity is unlikely under normal handling and use conditions. Future research should focus on generating more direct data on the chronic and reproductive toxicity of Bismuth octanoate to further refine its safety assessment and fill existing data gaps.

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